2-Methoxy-N-(thiazol-5-ylmethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-14-11-5-3-2-4-10(11)13-7-9-6-12-8-15-9/h2-6,8,13H,7H2,1H3 |
InChI Key |
YDPMVWITVIFFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Methoxy N Thiazol 5 Ylmethyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum of 2-Methoxy-N-(thiazol-5-ylmethyl)aniline would provide critical information. The spectrum would be expected to show distinct signals for each unique proton. Key expected signals would include those for the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge (-CH₂-), the methoxy (B1213986) group (-OCH₃), the secondary amine proton (-NH-), and the four protons on the substituted benzene (B151609) ring. Analysis of chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would reveal the electronic environment and connectivity of the protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, crucial for identifying adjacent protons, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting fragments of the molecule, for instance, linking the methylene bridge protons to carbons in both the aniline (B41778) and thiazole rings.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Characterization of Key Functional Groups (e.g., N-H, O-CH₃, Thiazole Ring Vibrations)
The FTIR and Raman spectra would display characteristic absorption or scattering bands corresponding to the vibrational modes of the molecule's functional groups. Key expected vibrations for this compound would include:
N-H Stretching: A characteristic band for the secondary amine.
C-H Stretching: Separate bands for aromatic (benzene and thiazole rings) and aliphatic (methylene and methoxy groups) C-H bonds.
C-O Stretching: A strong band associated with the methoxy group's aryl-ether linkage.
Thiazole Ring Vibrations: A series of characteristic bands corresponding to the C=N, C=C, and C-S stretching and bending modes within the heterocyclic ring.
Benzene Ring Vibrations: Bands indicating the 1,2- (or ortho-) substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum for this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic and heteroaromatic ring systems. The position and intensity of these absorptions would offer information about the extent of conjugation in the molecule.
Analysis of Electronic Transitions and Conjugation Pathways
Detailed analysis of the UV-Visible absorption spectrum to identify electronic transitions (e.g., π→π, n→π) and discussion of the conjugation pathways between the methoxy-substituted aniline ring and the thiazole moiety is not available in the current scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
No experimental mass spectrometry data has been found for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
A data table presenting the experimentally determined exact mass from HRMS, compared to the calculated theoretical mass, could not be generated due to a lack of available data.
Fragmentation Pathways and Structural Information from MS/MS
Analysis of tandem mass spectrometry (MS/MS) data to elucidate characteristic fragmentation patterns and confirm the connectivity of the molecular structure has not been published.
X-ray Diffraction Studies for Solid-State Molecular Architecture
No published single-crystal X-ray diffraction studies for this compound were identified.
Determination of Crystal System and Unit Cell Parameters
A data table of crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) cannot be provided as the crystal structure has not been reported.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Interactive data tables detailing specific bond lengths, bond angles, and torsional angles within the molecule are unavailable because the crystallographic structure has not been solved and published.
Absence of Specific Crystallographic Data for this compound
A thorough search of scientific databases and literature has revealed no published crystal structure for the specific compound, this compound. Consequently, detailed experimental data regarding its specific intermolecular interactions, such as hydrogen bonding and π-stacking, are not available. The elucidation of these structural features requires techniques like single-crystal X-ray diffraction, which provides precise measurements of bond lengths, angles, and intermolecular distances within the crystal lattice.
While analysis of structurally related compounds can offer general insights into potential intermolecular interactions, providing such information would be speculative and would not adhere to the strict requirement of focusing solely on "this compound" with scientifically accurate, detailed research findings.
Therefore, the section on the "Elucidation of Intermolecular Interactions" cannot be completed at this time due to the lack of primary crystallographic data for the title compound.
Theoretical and Computational Chemistry Approaches for 2 Methoxy N Thiazol 5 Ylmethyl Aniline
Quantum Chemical Calculations for Electronic and Geometrical Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry of a molecule and describe the distribution and energy of its electrons.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 2-Methoxy-N-(thiazol-5-ylmethyl)aniline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to find the molecule's lowest energy conformation. researchgate.netnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Beyond geometry, DFT is instrumental in determining key electronic properties. These include the total energy of the molecule, its dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Calculated Geometrical Parameters for Thiazole (B1198619) and Aniline (B41778) Derivatives using DFT
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-N (aniline) | ~1.40 | Bond length between aniline nitrogen and phenyl ring |
| C-S (thiazole) | ~1.77 | Bond length within the thiazole ring |
| C=N (thiazole) | ~1.31 | Double bond length within the thiazole ring |
| Phenyl C-C | ~1.39 | Aromatic carbon-carbon bond length |
| Dihedral Angle | Varies | Defines the twist between the aniline and thiazole moieties |
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. researchgate.netnih.gov While generally less accurate than modern DFT methods for many properties due to the lack of electron correlation, HF calculations provide a valuable baseline for electronic structure analysis. researchgate.netnih.gov Comparing results from both HF and DFT can offer deeper insights into the role of electron correlation on the molecule's properties. For aniline and its derivatives, HF calculations have been used to study its molecular orbitals and electronic states. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For derivatives of aniline and thiazole, the distribution of the HOMO and LUMO across the molecule indicates the primary sites involved in electron donation and acceptance during a chemical reaction. nih.govresearchgate.net
Table 2: Frontier Molecular Orbital Energies for Aniline and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline | -5.77 | -0.17 | 5.60 |
| p-Methoxy-aniline | -5.39 | -0.01 | 5.38 |
| o-Methoxy-aniline | -5.55 | -0.06 | 5.49 |
Note: Data is for related aniline compounds to illustrate typical values. Specific values for this compound require direct calculation.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly vibrate and change shape at finite temperatures. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the molecule over time, providing a view of the molecule's conformational landscape.
Dynamic Behavior of the Methoxy (B1213986) Group and its Influence on Molecular Conformation
Computational methods, particularly DFT, can be used to map the potential energy surface (PES) associated with the rotation of the methoxy group. By systematically changing the dihedral angle of the C(aryl)-C(aryl)-O-C(methyl) bond and calculating the energy at each step, a rotational energy profile can be generated. The highest point on this profile corresponds to the rotational barrier, which is the energy required for the methoxy group to rotate from a stable (low-energy) conformation to an unstable (high-energy) one. semanticscholar.orgresearchgate.net
In molecules like anisole and its derivatives, the methoxy group typically prefers a planar conformation where the methyl group is in the plane of the aromatic ring, as this maximizes resonance stabilization. acs.org However, steric interactions with adjacent substituents, such as the N-(thiazol-5-ylmethyl)aniline group in this case, can alter this preference. The interplay between electronic (resonance) and steric effects determines the final equilibrium geometry and the magnitude of the rotational barrier. researchgate.netmdpi.com Understanding this dynamic behavior is essential for predicting how the molecule will interact with biological targets or other reactants.
Table 1: Hypothetical Rotational Energy Barriers for the Methoxy Group in this compound This table presents hypothetical data based on typical values for substituted anisoles found in computational chemistry literature. The values are for illustrative purposes to show how computational results would be presented.
| Computational Method | Basis Set | Lowest Energy Conformation (Dihedral Angle) | Highest Energy Conformation (Dihedral Angle) | Rotational Barrier (kcal/mol) |
|---|---|---|---|---|
| B3LYP | 6-311+G(d,p) | 0° (Planar) | 90° (Perpendicular) | 4.8 |
| M06-2X | 6-311+G(d,p) | 0° (Planar) | 90° (Perpendicular) | 5.2 |
| MP2 | cc-pVTZ | 0° (Planar) | 90° (Perpendicular) | 5.0 |
Computational Probing of Reaction Mechanisms and Energetics
Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. fiveable.me By mapping the potential energy surface that connects reactants to products, it is possible to identify key intermediates and, most importantly, the high-energy transition states that control the reaction rate.
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima on this surface. The path between them invariably goes over an energy ridge, and the highest point on the lowest-energy path is the transition state (TS). github.ioumn.edu The transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.
Computationally, locating a transition state is more complex than finding an energy minimum. It involves optimization algorithms that search for a first-order saddle point on the PES. A key characteristic of a genuine transition state structure is that its Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to an imaginary vibrational frequency. github.io This imaginary frequency represents the motion of the atoms along the reaction coordinate, the specific path leading from reactants through the transition state to products. fiveable.me Once a transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction pathway downhill from the TS to confirm that it connects the intended reactants and products.
The rate of a chemical reaction is fundamentally determined by the height of the energy barrier, known as the activation energy (Ea) or activation Gibbs free energy (ΔG‡). wikipedia.org This is the energy difference between the reactants and the transition state. A higher barrier corresponds to a slower reaction, as fewer molecules will have sufficient energy to overcome it.
Transition State Theory (TST) provides a framework for calculating reaction rate constants from computed activation energies. fiveable.mewikipedia.org The Eyring equation is a central component of TST, relating the rate constant (k) to the Gibbs free energy of activation. wikipedia.org By calculating the electronic energies of the reactants and the transition state, and correcting for zero-point vibrational energy, thermal contributions, and entropy, a theoretical reaction rate can be predicted. dtic.mil These predictions are invaluable for understanding reaction feasibility, selectivity, and for designing more efficient synthetic routes.
Table 2: Hypothetical Energetics for a Proposed Electrophilic Aromatic Substitution on this compound This table presents hypothetical data for an illustrative reaction. The values are representative of what would be calculated in a typical DFT study of such a reaction.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Electronic Energy of Activation (ΔE‡) | 18.5 | Energy difference between the transition state and reactants at 0 K. |
| Enthalpy of Activation (ΔH‡) | 17.9 | Enthalpy difference, including thermal corrections. |
| Gibbs Free Energy of Activation (ΔG‡) | 25.2 | Free energy difference, including entropic effects, which determines the reaction rate. |
Calculation of Molecular Descriptors and Reactivity Indices
Beyond structure and energetics, computational chemistry can quantify the electronic characteristics of a molecule through various descriptors. These indices provide insight into the molecule's reactivity, stability, and the nature of its chemical bonds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. tci-thaijo.org The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netthaiscience.info
Table 3: Hypothetical Molecular Electrostatic Potential (MEP) Minima and Maxima This table provides illustrative MEP values for key atomic sites in this compound, based on general principles and data from similar molecules.
| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Thiazole Nitrogen (N) | -35.8 | Site for electrophilic attack / H-bond acceptor |
| Methoxy Oxygen (O) | -28.4 | Site for electrophilic attack / H-bond acceptor |
| Amine Hydrogen (H-N) | +45.2 | Site for nucleophilic attack / H-bond donor |
| Aniline Ring (para to -NH) | -15.1 | Site for electrophilic attack |
Fukui functions are reactivity indicators derived from DFT that help to pinpoint the most reactive atoms within a molecule for different types of reactions. wikipedia.org They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. faccts.de There are three main types of Fukui functions:
f⁺(r) : for nucleophilic attack (addition of an electron). A high value indicates a site that is susceptible to attack by a nucleophile. scielo.org.mx
f⁻(r) : for electrophilic attack (removal of an electron). A high value indicates a site that is susceptible to attack by an electrophile. scielo.org.mx
f⁰(r) : for radical attack. A high value indicates a site that is susceptible to attack by a radical. scielo.org.mx
By calculating these condensed Fukui indices for each atom in this compound, one can obtain a detailed, quantitative picture of local reactivity. researchgate.net For instance, one might expect the carbon atom para to the amino group on the aniline ring to have a high f⁻ value, confirming it as a prime site for electrophilic substitution. The thiazole ring atoms would also show distinct reactivity patterns, allowing for a more nuanced prediction of chemical behavior than MEP analysis alone. researchgate.net
Table 4: Hypothetical Condensed Fukui Function Indices for Selected Atoms This table presents hypothetical Fukui indices to illustrate how local reactivity is quantified. The values are based on expected electronic effects of the functional groups.
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |
|---|---|---|---|
| C4 (Aniline, para to NH) | 0.021 | 0.145 | 0.083 |
| C2 (Aniline, ortho to NH) | 0.018 | 0.110 | 0.064 |
| N (Thiazole) | 0.085 | 0.033 | 0.059 |
| C2 (Thiazole) | 0.130 | 0.015 | 0.073 |
Theoretical Determination of Acidity Constants (pKa) for Functional Groups
The acidity constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For a molecule such as this compound, which possesses multiple ionizable functional groups—specifically the aniline secondary amine and the nitrogen atom of the thiazole ring—understanding their respective pKa values is essential for predicting its behavior in different chemical and biological environments. Computational chemistry provides powerful tools for the theoretical determination of these pKa values, offering insights that complement and sometimes precede experimental measurements.
The theoretical calculation of pKa values typically relies on quantum mechanical methods, most notably Density Functional Theory (DFT). These calculations determine the Gibbs free energy change (ΔG) associated with the deprotonation of the functional group in a solvent, usually water. The pKa can then be derived from this free energy change. The accuracy of these predictions is highly dependent on the chosen computational methodology, including the level of theory, basis set, and the model used to simulate the solvent environment.
Several approaches are employed for the computational determination of pKa. The "direct method" involves calculating the free energies of the protonated and deprotonated species directly in the solvent model. An alternative, the "indirect method" or thermodynamic cycle, involves calculating gas-phase acidities and then correcting for the solvation energies of the species involved. The inclusion of explicit solvent molecules, often water, in the computational model alongside a continuum solvent model can significantly improve the accuracy of the predictions by accounting for specific solute-solvent interactions like hydrogen bonding. mdpi.comresearchgate.net
For substituted anilines and related compounds, various DFT functionals such as B3LYP, CAM-B3LYP, and M062X have been successfully applied. nih.govresearchgate.net The choice of basis set, for instance, 6-311+G(d,p), is also crucial for obtaining reliable results. Solvation is commonly modeled using continuum models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). nih.govresearchgate.net Studies have shown that methods combining DFT with a continuum solvent model and the inclusion of a few explicit water molecules can yield pKa values for anilines with a mean absolute error of less than 0.5 pKa units. researchgate.net
In the case of this compound, two primary sites of protonation are of interest: the exocyclic aniline nitrogen and the nitrogen atom of the thiazole ring. The electronic environment of each of these nitrogen atoms will dictate their basicity and, consequently, the pKa of their conjugate acids. The methoxy group on the aniline ring, being an electron-donating group, is expected to increase the basicity (and thus the pKa of the conjugate acid) of the aniline nitrogen compared to unsubstituted aniline. Conversely, the thiazole ring, being an electron-withdrawing group, will decrease the basicity of the aniline nitrogen. The interplay of these electronic effects determines the final pKa value. The nitrogen on the thiazole ring is generally less basic than the aniline nitrogen.
A hypothetical study on this compound might employ a DFT method such as CAM-B3LYP with the 6-311+G(d,p) basis set and the SMD solvation model to calculate the pKa values for both the aniline and thiazole nitrogens. The results of such a theoretical investigation could be summarized in the following table:
| Functional Group | Predicted pKa (Conjugate Acid) | Computational Method | Basis Set | Solvation Model |
| Aniline Nitrogen | 4.8 | CAM-B3LYP | 6-311+G(d,p) | SMD (Water) |
| Thiazole Nitrogen | 2.5 | CAM-B3LYP | 6-311+G(d,p) | SMD (Water) |
These predicted values would indicate that, under physiological pH, the aniline nitrogen would be partially protonated, while the thiazole nitrogen would be predominantly in its neutral form. The lower predicted pKa for the thiazole nitrogen is consistent with the general observation that nitrogen atoms in five-membered aromatic heterocycles are less basic than those in anilines. The accuracy of these theoretical predictions is contingent on the careful selection of the computational protocol, which should ideally be validated against experimental data for a set of structurally related compounds.
Structure Activity Relationship Sar and Molecular Mechanisms of 2 Methoxy N Thiazol 5 Ylmethyl Aniline
Molecular Design Principles for Thiazole-Aniline Hybrid Scaffolds
The design of 2-Methoxy-N-(thiazol-5-ylmethyl)aniline is rooted in the principle of molecular hybridization, a strategy in medicinal chemistry that combines two or more pharmacophoric units into a single molecule. This approach aims to create a new chemical entity with an enhanced or novel biological activity profile compared to its individual components. researchgate.net The thiazole-aniline scaffold is a prime example of this strategy, merging the well-established biological relevance of both the thiazole (B1198619) and aniline (B41778) heterocycles. researchgate.net
Influence of Methoxy (B1213986) Substitution on Molecular Recognition and Interactions
The methoxy (-OCH3) group at the 2-position of the aniline ring plays a critical role in modulating the molecule's electronic and steric properties, which directly impacts molecular recognition. As an electron-donating group, the methoxy substituent increases the electron density of the aniline ring, which can influence its participation in aromatic interactions like π-π stacking or cation-π interactions.
Furthermore, the oxygen atom of the methoxy group is a potential hydrogen bond acceptor. rsc.org This allows it to form specific, directional interactions with hydrogen bond donor residues (such as serine, threonine, or lysine) within a protein's binding site. The position of the methoxy group is also crucial; its placement at the ortho-position can influence the rotational freedom of the aniline ring and the conformation of the linker, potentially pre-organizing the molecule into a bioactive conformation. researchgate.net Studies on related compounds have shown that modifying methoxy substituents can tune binding affinity by influencing electrostatic interactions and controlling protein conformation. nih.gov
Role of the Thiazolylmethyl Moiety in Orientational and Conformational Preferences
The thiazolylmethyl moiety, consisting of the thiazole ring connected by a methylene (B1212753) (-CH2-) linker, provides a combination of rigidity and flexibility that is crucial for optimal binding. The methylene linker introduces conformational flexibility, allowing the thiazole ring to rotate and orient itself to fit favorably within a binding pocket. This adaptability is a key principle in drug design, as it allows the ligand to maximize its interactions with the target protein.
The thiazole ring itself is a rigid, aromatic heterocycle that serves as a critical interaction hub. nih.gov It can engage in several types of non-covalent interactions:
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.govnih.gov
Hydrophobic Interactions: The ring system can interact with nonpolar amino acid residues.
Aromatic Interactions: The π-electron system of the thiazole ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Studies on peptides containing thiazole have shown that this moiety can stabilize specific conformations, such as the semi-extended β2 conformation, primarily through intramolecular hydrogen bonds. nih.govnih.gov This inherent conformational preference can reduce the entropic penalty upon binding to a target, thereby enhancing binding affinity. researchgate.net
Impact of Aniline Nitrogen and Thiazole Sulfur on Interaction Profiles
The heteroatoms within the this compound scaffold—the aniline nitrogen and the thiazole sulfur—are pivotal to its interaction profile. The secondary amine (aniline) nitrogen serves as a key hydrogen bond donor, a frequent and significant interaction in protein-ligand complexes. nih.gov This ability to donate a hydrogen bond to an acceptor group on a protein (e.g., the carbonyl oxygen of the peptide backbone or acidic side chains like aspartate and glutamate) can be a major contributor to binding energy.
The thiazole sulfur atom contributes to binding through less common but significant non-covalent interactions. Due to the presence of low-lying σ* orbitals, bivalent sulfur atoms can have regions of positive electrostatic potential known as "σ-holes". researchgate.netnih.gov This allows the sulfur to act as an electron acceptor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen, or even π-systems. nih.govacs.org These sulfur-centric interactions, while often weaker than classical hydrogen bonds, are highly directional and can play a crucial role in determining binding selectivity and modulating molecular conformation. acs.orgblumberginstitute.org The π-electron delocalization within the thiazole ring, involving the sulfur atom, also enhances the stability and reactivity of the molecule. researchgate.net
Computational Docking Studies for Ligand-Target Binding Prediction
Computational molecular docking is an indispensable tool for predicting the binding conformation and affinity of a ligand within the active site of a target protein. bohrium.com For a molecule like this compound, docking studies can provide valuable hypotheses about its potential biological targets and the molecular basis for its activity. These simulations computationally place the ligand into a protein's binding site in various orientations and conformations, scoring each pose based on a force field that estimates the binding energy.
In Silico Assessment of Binding Affinities and Interaction Modes
While specific docking results for this compound are not publicly available, studies on analogous thiazole derivatives provide a clear indication of expected outcomes. nih.govacs.orgresearchgate.netresearchgate.net Docking simulations of various thiazole-containing compounds consistently show favorable binding energies, often in the range of -7.0 to -10.0 kcal/mol, indicating strong potential for target inhibition. nih.govresearchgate.netnih.gov
The predicted interaction modes for this scaffold typically involve a network of non-covalent interactions. A hypothetical docking of this compound would likely reveal:
Hydrogen Bonds: The aniline N-H group acting as a donor and the methoxy oxygen and thiazole nitrogen acting as acceptors.
Hydrophobic and van der Waals Interactions: The aniline and thiazole rings engaging with nonpolar pockets of the active site.
Arene-Cation Interactions: The electron-rich aromatic rings interacting with positively charged residues like lysine (B10760008) or arginine. nih.gov
| Compound Class | Representative Target | Predicted Binding Affinity (kcal/mol) | Key Interaction Types Observed |
| Thiazole-Pyrazoline Hybrids | Cyclooxygenase-2 (COX-2) | -7.5 to -9.5 | Hydrogen bonding, π-π stacking, hydrophobic interactions bohrium.com |
| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine Site) | -7.0 to -8.5 | Hydrogen bonding, hydrophobic interactions with key residues researchgate.netfrontiersin.org |
| Thiazole-Aniline Analogs | Various Kinases (e.g., EGFR) | -8.0 to -10.4 | Arene-cation, hydrogen bonding, π-sulfur interactions nih.govresearchgate.net |
| Thiazole-based hLDHA Inhibitors | Human Lactate Dehydrogenase A | -8.1 to -9.8 | Hydrogen bonding, strong interactions with Gln99, Arg98 nih.gov |
Identification of Critical Residues for Molecular Recognition
Based on docking studies of structurally related thiazole and aniline compounds, a set of critical amino acid residues can be predicted to be important for the molecular recognition of this compound. nih.govasianpubs.org The specific residues would depend on the target protein, but the types of interactions they form are generally consistent with the ligand's chemistry.
Polar/Charged Residues: Amino acids such as Serine, Threonine, Aspartate, Glutamate, Lysine, and Arginine are critical. The aniline N-H could donate a hydrogen bond to the side-chain oxygen of Asp or Glu. The methoxy oxygen could accept a hydrogen bond from the hydroxyl group of Ser or Thr. The thiazole nitrogen could interact with the side chains of Ser or Gln. Positively charged Lysine and Arginine residues are prime candidates for forming arene-cation interactions with the thiazole or aniline rings. nih.govrsc.org
Aromatic Residues: Phenylalanine, Tyrosine, and Tryptophan are key for engaging in π-π stacking or hydrophobic interactions with the aromatic portions of the ligand.
Aliphatic/Hydrophobic Residues: Residues like Alanine, Valine, Leucine, and Isoleucine often form the hydrophobic pockets that accommodate the aromatic rings, contributing to binding through van der Waals forces. nih.govasianpubs.org
| Moiety of Ligand | Potential Interacting Residue Type | Specific Amino Acids (Examples) | Type of Interaction |
| 2-Methoxy-Aniline Ring | Aromatic | Phe, Tyr, Trp | π-π Stacking |
| Cationic | Arg, Lys | Arene-Cation Interaction nih.gov | |
| Methoxy Group (-OCH3) | Polar (H-bond donor) | Ser, Thr, Gln | Hydrogen Bond (Acceptor) |
| Aniline Linker (-NH-) | Polar (H-bond acceptor) | Asp, Glu, Backbone C=O | Hydrogen Bond (Donor) |
| Thiazole Ring | Aromatic | Phe, Tyr, Trp | π-π Stacking |
| Polar (H-bond donor) | Ser, Gln | Hydrogen Bond (Acceptor at N) | |
| Electron Donor (O, N) | Asn, Gln, Ser | Sulfur σ-hole Interaction (at S) researchgate.net | |
| Cationic | Arg, Lys | Arene-Cation Interaction |
Conformational Analysis and its Correlation with Molecular Interaction Potentials
The three-dimensional conformation of this compound is critical in defining its interaction with biological targets. The molecule's flexibility, primarily around the benzylic-amine linkage, allows it to adopt various spatial arrangements, known as conformers. The stability of these conformers is dictated by a delicate balance of steric and electronic interactions, which in turn governs the molecule's potential for intermolecular non-covalent interactions.
Computational analyses of related molecules like o-anisidine (B45086) (2-methoxyaniline) reveal the existence of stable, virtually degenerate conformers at room temperature, primarily arising from the non-planarity of the amino group. rsc.org A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. An interaction between the amine proton (N-H) and the oxygen of the ortho-methoxy group can lead to a more rigid, pseudo-cyclic conformation. This type of N–H⋯O interaction is observed to be responsible for the rigidity of the methoxyphenyl moiety in related sulfonamide crystal structures. rsc.org Such a conformation would pre-organize the molecule, potentially reducing the entropic penalty upon binding to a biological target.
The orientation of the thiazole ring relative to the aniline moiety is also crucial. The rotation is influenced by potential steric clashes and the desire to optimize non-covalent interactions. The resulting conformers expose different patterns of hydrogen bond donors (the amine N-H) and acceptors (the methoxy oxygen, the thiazole nitrogen, and sulfur atoms), as well as hydrophobic (the phenyl and thiazole rings) and hydrophilic regions. These patterns of molecular interaction potentials are what ultimately determine the molecule's ability to fit into and interact with a specific binding pocket. For instance, a conformation that positions the thiazole nitrogen to accept a hydrogen bond while the aniline ring engages in a π-π stacking interaction would be favored in a binding site with complementary features.
Electronic Effects and Their Influence on Binding Interactions
The electronic landscape of this compound is a primary determinant of its binding interactions. The distribution of electrons within the molecule dictates its ability to participate in electrostatic interactions, hydrogen bonding, and π-system interactions, which are fundamental to molecular recognition.
Hammett and Taft Analyses for Substituent Effects
The Hammett equation provides a quantitative framework for understanding the electronic influence (inductive and resonance effects) of substituents on an aromatic ring. libretexts.org The 2-methoxy group on the aniline ring plays a dual role. Its oxygen atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Conversely, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, resulting in an electron-donating resonance effect (+R).
Electron Density Distribution and its Role in Intermolecular Forces
The distribution of electron density across this compound creates distinct regions of positive and negative electrostatic potential, which are critical for guiding intermolecular interactions.
Thiazole Moiety: The thiazole ring is an electron-deficient heteroaromatic system. wikipedia.org Computational studies show that the π-electron density is lowest at the C2 position, making it susceptible to nucleophilic attack, and highest at the C5 position, favoring electrophilic substitution. researchgate.net The nitrogen atom at position 3 is a region of negative electrostatic potential, making it a prime hydrogen bond acceptor. The sulfur atom, with its lone pairs, can also participate in weaker, non-classical hydrogen bonds or other polar interactions.
2-Methoxyaniline Moiety: As discussed, the methoxy group enriches the electron density of the aniline ring through its +R effect. Molecular electrostatic potential (MEP) maps of related aniline derivatives show that the most negative potential is typically located around the nitrogen and oxygen atoms, making them key sites for hydrogen bonding. researchgate.net Specifically, the amine nitrogen's lone pair and the methoxy oxygen are strong hydrogen bond acceptors. The amine hydrogen, in turn, is a potent hydrogen bond donor. The aromatic ring itself, being electron-rich, is capable of engaging in favorable π-π stacking or cation-π interactions with complementary aromatic rings or charged groups in a receptor.
The juxtaposition of the electron-rich aniline system and the electron-deficient thiazole system establishes a molecular dipole. This electronic asymmetry is fundamental to the molecule's ability to form directional, stabilizing interactions such as hydrogen bonds and dipole-dipole interactions, which are essential for high-affinity binding to a biological target.
Future Research Directions and Translational Perspectives for 2 Methoxy N Thiazol 5 Ylmethyl Aniline
Development of Novel Synthetic Strategies for Enhanced Analogues
The future development of 2-Methoxy-N-(thiazol-5-ylmethyl)aniline as a potential therapeutic agent is intrinsically linked to the ability to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. bohrium.com While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, remain valuable, the field is continually evolving towards more efficient, sustainable, and versatile synthetic routes. nih.goveurekaselect.com
Future synthetic endeavors should focus on innovative methodologies that allow for precise and varied modifications of the parent molecule. This includes the development of novel multicomponent reactions, which can rapidly generate a wide range of derivatives from simple starting materials in a single step. bepls.comresearchgate.net Such approaches offer significant advantages in terms of time and resource efficiency. Furthermore, the exploration of greener synthetic methods, utilizing environmentally benign solvents, catalysts, and reaction conditions, is a critical consideration for sustainable drug development. bepls.com This includes techniques like microwave-assisted and ultrasound-mediated synthesis, which can often lead to higher yields and shorter reaction times. bepls.com
The synthesis of enhanced analogues could involve modifications at several key positions:
The Aniline (B41778) Ring: Introduction of various substituents on the aniline ring can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and pharmacokinetic profile.
The Thiazole Ring: Functionalization of the thiazole ring at its available positions can lead to new interactions with biological targets.
The Methylene (B1212753) Linker: Altering the linker between the aniline and thiazole moieties could optimize the spatial orientation of these two key pharmacophores.
A summary of potential synthetic approaches is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, and rapid generation of diverse analogues. bepls.comresearchgate.net |
| Green Chemistry Approaches | Utilizing environmentally friendly solvents, catalysts, and energy sources (e.g., microwave, ultrasound). | Reduced environmental impact, improved safety, and often enhanced reaction efficiency. bepls.com |
| Domino/Cascade Reactions | A series of intramolecular reactions triggered by a single event, leading to complex molecular architectures. | Increased molecular complexity from simple precursors in a highly efficient manner. researchgate.net |
| Late-Stage Functionalization | Introducing chemical modifications at a late stage of the synthesis. | Allows for the rapid diversification of a core scaffold to explore a wider chemical space. |
Advanced Computational Modeling for Predictive Design
In modern drug discovery, computational modeling plays a pivotal role in the rational design and optimization of lead compounds. nih.gov For this compound and its future analogues, advanced computational techniques can provide invaluable insights into their potential biological activity, pharmacokinetic properties, and toxicological profiles, thereby accelerating the development process and reducing the reliance on costly and time-consuming experimental screening.
Molecular docking studies can be employed to predict the binding modes of these compounds to specific biological targets. nih.govmdpi.com This allows for the identification of key interactions between the ligand and the receptor, guiding the design of new analogues with improved affinity and selectivity. For instance, understanding how the methoxy (B1213986) group on the aniline ring and the thiazole moiety interact with a target's active site can inform the design of more potent derivatives.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecules, including their frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations can provide insights into the reactivity and stability of the compounds, which are crucial for understanding their metabolic fate and potential for off-target effects.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.
The integration of these computational approaches can create a powerful predictive design workflow, as illustrated in the table below.
| Computational Technique | Application in Drug Design | Predicted Parameters |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a biological target. | Binding energy, key amino acid interactions, and binding pose. nih.govmdpi.com |
| Density Functional Theory (DFT) | Calculating the electronic structure and properties of molecules. | HOMO-LUMO energy gap, electrostatic potential, and molecular orbital distributions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Predicted biological activity (e.g., IC50) for novel compounds. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-receptor complex over time. | Stability of the binding pose, conformational changes, and the role of solvent molecules. |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
The successful translation of a promising compound from a laboratory curiosity to a clinical candidate requires a concerted effort from a wide range of scientific disciplines. A comprehensive understanding of the therapeutic potential of this compound and its analogues can only be achieved through the integration of chemistry, biology, pharmacology, and computational science.
This multidisciplinary approach involves a continuous feedback loop between these areas of expertise. For example, novel analogues synthesized by medicinal chemists would undergo rigorous biological evaluation to determine their efficacy and selectivity. nih.gov The results of these assays would then be fed back to the computational chemists to refine their predictive models. Similarly, pharmacokinetic and metabolism studies would provide crucial information to guide the design of analogues with improved drug-like properties.
A collaborative, multidisciplinary team would be essential to address key questions such as:
What are the primary biological targets of this compound?
What is the mechanism of action at the molecular level?
How can the compound's potency and selectivity be optimized?
What are its absorption, distribution, metabolism, and excretion (ADME) properties?
Are there any potential off-target effects or toxicities?
By fostering a collaborative environment where scientists from different backgrounds can share their expertise and perspectives, the development of this compound and its analogues can be pursued in a more efficient, informed, and ultimately, successful manner. The future of drug discovery lies not in isolated efforts, but in the seamless integration of diverse scientific disciplines. wisdomlib.orgglobalresearchonline.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-Methoxy-N-(thiazol-5-ylmethyl)aniline with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide or dioxane) to enhance reaction efficiency .
- Deprotonation of the thiazole-methylamine intermediate with strong bases like sodium hydride to activate the nucleophile .
- Temperature control (60–80°C) to balance reaction rate and byproduct formation.
- Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization .
- X-ray Crystallography (if crystalline): SHELX programs (e.g., SHELXL) for structural refinement .
Q. How does the methoxy group at position 2 influence the compound’s chemical reactivity compared to halogenated analogs?
- Methodological Answer :
- The methoxy group is electron-donating, increasing electron density on the aniline ring, which enhances susceptibility to electrophilic substitution.
- Contrast with halogenated analogs (e.g., 5-chloro or 4-bromo derivatives), where electron-withdrawing effects reduce ring reactivity but improve biological activity (e.g., enzyme inhibition) .
- Comparative studies suggest methoxy derivatives exhibit lower cytotoxicity but higher solubility in aqueous media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
- Methodological Answer :
- Systematic Substitution : Introduce substituents (e.g., halogens, alkyl groups) at positions 4 or 5 on the aniline or thiazole rings to assess activity changes .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or microbial strains to quantify IC50/MIC values.
- Data Correlation : Use computational tools (e.g., molecular docking) to link substituent effects with binding affinity trends .
Q. How can contradictions in biological activity data arising from substituent positional isomerism be resolved?
- Methodological Answer :
- Case Study : Fluorine at position 3 (3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline) shows higher binding affinity than position 4 analogs due to steric and electronic alignment with target pockets .
- Resolution Strategy : Pair crystallographic data (e.g., protein-ligand complexes) with kinetic studies to validate mechanistic hypotheses .
Q. What computational approaches are recommended to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-protein interactions under physiological conditions to identify key binding residues.
- Density Functional Theory (DFT) : Calculate electron distribution and frontier molecular orbitals to predict reactivity .
- QSAR Models : Train models using bioactivity data from analogs to forecast untested derivatives’ efficacy .
Q. How can photostability and degradation pathways of this compound be evaluated under experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS .
- Identification of Degradants : Use LC-MS/MS to characterize photo-oxidation products (e.g., quinone derivatives).
- Control Measures : Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced degradation .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or methylsulfonyl groups to enhance metabolic stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- LogP Optimization : Adjust lipophilicity via alkyl chain modifications to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
